Z-D-Tyr-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Z D Tyrosine in Contemporary Chemical Biology and Pharmaceutical Sciences
Contextualizing Z-D-Tyrosine within D-Amino Acid Research Paradigms
Amino acids naturally occur in two stereoisomeric forms, L and D, which are non-superimposable mirror images of each other. While L-amino acids are predominantly found in proteins synthesized by ribosomes in living organisms, D-amino acids are present in nature, albeit less commonly, in contexts such as bacterial cell walls and some peptides jpt.comnih.govthieme-connect.com. The incorporation of D-amino acids into peptides can dramatically alter their properties, most notably enhancing their resistance to enzymatic degradation by endogenous proteases, which typically target L-amino acid-containing peptides jpt.comnih.govmdpi.com. This increased biostability can lead to longer half-lives and improved pharmacokinetic profiles for peptide-based therapeutics mdpi.com.
Research into D-amino acids has revealed their diverse roles, including acting as biomarkers for diseases and regulators of physiological functions mdpi.commdpi.com. The exploration of D-amino acid-containing peptides has gained traction in biomedical approaches, particularly in the development of therapeutics jpt.comnih.gov. Z-D-Tyrosine fits into this paradigm as a readily available and functionalized derivative of D-tyrosine, allowing for the controlled introduction of this non-canonical amino acid into synthetic peptides and peptidomimetics. Its use enables researchers to explore the effects of D-chirality at specific positions within a sequence, contributing to the understanding of structure-activity relationships and the development of molecules with desired biological properties, such as enhanced stability or altered receptor interactions jpt.commdpi.com.
Foundational Role as a Building Block in Peptide and Peptidomimetic Scaffolding
Z-D-Tyrosine serves as a crucial building block, particularly in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetic structures. The presence of the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino nitrogen atom is key to this role. This protecting group prevents unwanted reactions at the amino terminus during the coupling steps of peptide chain elongation ontosight.ai. The Cbz group can be selectively removed under specific conditions, typically hydrogenation or treatment with strong acids, to allow for further coupling or modification ontosight.ai.
The strategic incorporation of Z-D-Tyrosine into a growing peptide chain allows for the synthesis of peptides containing a D-tyrosine residue at a defined position. This is particularly valuable when designing peptides intended for therapeutic applications where resistance to proteolysis is desired jpt.comnih.govmdpi.com. Peptidomimetics, molecules that mimic the biological function of peptides but often possess improved properties like enhanced stability or bioavailability, also utilize protected amino acid derivatives like Z-D-Tyrosine in their synthesis chemimpex.com.
Detailed research findings highlight the utility of Z-D-Tyrosine in creating modified peptides with altered biological activities. For instance, studies have explored the impact of incorporating D-tyrosine residues on peptide interactions with enzymes and receptors. The ability to precisely place a D-tyrosine using a protected building block like Z-D-Tyrosine is fundamental to such investigations. Furthermore, Z-D-Tyrosine's structure, with the protected amino group and the reactive carboxylic acid, makes it suitable for various coupling chemistries employed in both solution-phase and solid-phase synthesis.
The physical and chemical properties of Z-D-Tyrosine are well-characterized, facilitating its use in synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₅ | chemimpex.comfishersci.casigmaaldrich.com |
| Molecular Weight | 315.32 g/mol or 315.325 g/mol | chemimpex.comfishersci.casigmaaldrich.com |
| CAS Number | 64205-12-5 | chemimpex.comfishersci.casigmaaldrich.comchembk.com |
| Appearance | White powder or White crystalline solid | chemimpex.comchembk.com |
| Melting Point | 90-102°C or 180-182°C | chemimpex.comchembk.com |
| Optical Rotation | [a]D20: -8.5º ± 1.5º (c=3.461% in AcOH) | chemimpex.com |
Note: Variations in melting point reported in sources may be due to differences in purity or measurement methods.
The application of Z-D-Tyrosine extends to various areas of research and development:
| Application Area | Specific Uses | Source |
| Peptide Synthesis | Building block for incorporating D-tyrosine into peptides and peptidomimetics. | ontosight.aichemimpex.com |
| Pharmaceutical Development | Used in the formulation and development of drugs, enhancing efficacy and stability. | chemimpex.comchembk.com |
| Biochemical Research | Valuable amino acid derivative for various biochemical studies. | chemimpex.com |
| Neuroscience Research | Plays a role in studying neurotransmitter synthesis, such as dopamine. | chemimpex.com |
| Organic Synthesis | Employed in the production of specialty chemicals and as a reagent. | chemimpex.comchembk.com |
The strategic use of Z-D-Tyrosine as a protected D-amino acid building block underscores its significance in enabling the synthesis of complex molecules with tailored properties for applications in chemical biology and the development of next-generation pharmaceuticals.
Synthetic Methodologies and Advanced Chemical Transformations Involving Z D Tyrosine
Strategic Incorporation of Z-D-Tyrosine in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis involves the stepwise formation of peptide bonds between protected amino acids in a homogeneous solution. This approach allows for synthesis on a larger scale compared to solid-phase methods and provides greater flexibility in purification and intermediate characterization. The strategic use of protected amino acids is fundamental to prevent unwanted side reactions and control the direction of peptide chain elongation.
In solution-phase synthesis, the Z group serves as a common N-alpha protecting group. wikipedia.orgnih.gov The carboxylic acid group of the amino acid is typically activated or protected as an ester to facilitate coupling with the free amino group of the growing peptide chain. The phenolic hydroxyl group of the tyrosine side chain may also require protection, depending on the specific synthesis strategy and sequence, to avoid side reactions such as O-acylation during coupling steps. wikipedia.org
The incorporation of Z-D-Tyrosine involves coupling its activated carboxyl group to the N-terminus of a peptide or another amino acid. Various coupling reagents can be employed for this amide bond formation, such as carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or HOAt, or activated esters. fishersci.co.uk The Z group on the alpha-amine of D-tyrosine is stable under typical coupling conditions but can be selectively removed later in the synthesis using catalytic hydrogenation (hydrogenolysis) or treatment with strong acids like HBr in acetic acid, allowing for further chain elongation. nih.gov
Solution-phase synthesis incorporating Z-D-Tyrosine allows for the synthesis of peptide fragments that can then be coupled together, a strategy known as fragment condensation. This is particularly useful for the synthesis of longer peptides. The Z group on the N-terminus of a fragment can be selectively removed, and the fragment coupled to another peptide fragment with a free N-terminus.
Solid-Phase Peptide Synthesis Approaches for Complex Z-D-Tyrosine-Containing Constructs
Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by attaching the C-terminus of the initial amino acid to an insoluble solid support (resin). This simplifies purification, as excess reagents and by-products are removed by washing the resin. SPPS is widely used for the rapid assembly of peptide chains. fishersci.co.uknih.gov
While the Fmoc (9-fluorenylmethoxycarbonyl) strategy is predominant in modern SPPS due to its mild deprotection conditions (piperidine), the Boc (tert-butyloxycarbonyl) strategy, which utilizes acid-labile protecting groups, is also employed. The Z group is more commonly associated with Boc chemistry or solution-phase synthesis, although it can be used in SPPS, particularly when orthogonal deprotection strategies are required. wikipedia.org
When incorporating tyrosine into peptides via SPPS, the phenolic hydroxyl group on the side chain typically requires protection to prevent undesirable reactions, such as sulfation, phosphorylation, or reaction with reactive species generated during deprotection steps. wikipedia.org Common side-chain protecting groups for tyrosine include benzyl (B1604629) (Bzl) and tert-butyl (tBu). wikipedia.org The choice of side-chain protection depends on the N-alpha protection strategy and the final cleavage conditions. For instance, the Bzl group is partially cleaved by TFA, making it more suitable for Fmoc chemistry where cleavage from the resin often involves stronger acid cocktails. wikipedia.org
The incorporation of Z-D-Tyrosine into a peptide sequence on a solid support would involve standard SPPS coupling cycles. Each cycle typically consists of N-alpha deprotection, washing steps, coupling of the next protected amino acid, and further washing steps. nih.gov The Z-protected D-tyrosine would be coupled like any other protected amino acid, utilizing activating reagents to form the peptide bond with the free amine on the resin-bound peptide. fishersci.co.uk
Complex peptide constructs containing Z-D-Tyrosine can be synthesized using SPPS followed by cleavage and purification. SPPS is amenable to automation, allowing for the synthesis of complex sequences. fishersci.co.uk The challenges in SPPS of sequences containing sensitive residues like tyrosine include potential side reactions during deprotection and cleavage, which can be mitigated by using appropriate protecting groups and scavengers in the cleavage cocktail. Research continues to explore improved reagents and conditions for SPPS, including the use of green solvents and alternative coupling agents, which can impact the incorporation of amino acids like tyrosine.
Chemo- and Regioselective Derivatization of the Z-D-Tyrosine Moiety
The tyrosine residue, whether incorporated as Z-D-Tyrosine within a peptide or as a standalone modified amino acid, presents a reactive phenol (B47542) side chain that can undergo various chemical modifications. These modifications are valuable for applications such as peptide labeling, conjugation, and the creation of peptidomimetics. Achieving chemo- and regioselectivity in these transformations is crucial, especially in complex peptide environments.
The phenolic hydroxyl group and the ortho carbons of the aromatic ring in tyrosine are key sites for derivatization. Reactions can be broadly classified into O-functionalization (at the hydroxyl group) and C-functionalization (on the aromatic ring). O-functionalization reactions, such as alkylation, arylation, and glycosylation, often proceed under basic conditions. C-functionalization, including electrophilic aromatic substitution reactions like halogenation, nitration, and acylation, typically occurs under acidic or neutral conditions.
Regioselectivity on the tyrosine aromatic ring is a significant consideration. For instance, electrophilic substitution can occur at either the ortho (C3 or C5) or para (C1) positions relative to the hydroxyl group. Specific reagents and conditions can influence this selectivity. For example, triazolinedione (TAD) derivatives have been shown to selectively label tyrosine residues via an ene-type reaction, with pH playing a role in selectivity between tyrosine and tryptophan. Palladium-catalyzed C-H acylation reactions have also been developed for site-selective modification of tyrosine residues within peptides, often requiring a directing group to achieve regiocontrol.
Research findings highlight the development of selective methods for tyrosine modification. For example, a Pd-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported, utilizing a silanol (B1196071) group as both a protecting and a directing group. Another study demonstrated light-controlled chemoselective 3-nitration of tyrosine in peptides using a dinitroimidazole reagent. The electron-rich nature of the phenol side chain makes it susceptible to oxidation, which can lead to the formation of o-quinones or other reactive species that can participate in Michael addition reactions or cross-linking, particularly in the presence of metal ions.
Achieving selective derivatization in peptides containing multiple reactive amino acid residues requires careful control of reaction conditions, the use of orthogonal protecting groups, or the design of reactions that are inherently selective for the tyrosine moiety under specific conditions.
Methodologies for Stereochemical Control and Enantiomeric Purity Assessment in Z-D-Tyrosine Synthesis
Stereochemical control is paramount in the synthesis of chiral molecules like Z-D-Tyrosine, as different enantiomers can exhibit distinct biological activities. Z-D-Tyrosine is the D-isomer of N-protected tyrosine. The synthesis of enantiomerically pure D-tyrosine or its derivatives typically relies on methods that establish or maintain the correct stereochemistry at the alpha-carbon.
Synthetic approaches to chiral amino acids can involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer, or the resolution of a racemic mixture. While specific details on the synthesis of Z-D-Tyrosine from simple precursors were not extensively detailed in the search results, general methods for synthesizing protected amino acids or non-proteinogenic amino acids often involve strategies for stereochemical control. For example, the synthesis of other non-proteinogenic amino acids has explored routes involving reductive amination or modifications of existing chiral precursors while maintaining stereochemical integrity.
Assessing the enantiomeric purity of Z-D-Tyrosine and peptides containing this residue is critical for ensuring the quality and consistency of synthetic products. Enantiomeric purity (often expressed as enantiomeric excess, ee, or enantiomeric ratio, er) refers to the relative proportion of one enantiomer in a mixture.
Several analytical techniques are employed to determine enantiomeric purity. Chiral chromatography, including Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), is a widely used method that separates enantiomers based on their differential interactions with a chiral stationary phase or chiral additive in the mobile phase.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, although enantiomers have identical NMR spectra in achiral environments. This can be overcome by using chiral solvating agents or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which have distinct spectroscopic properties (e.g., different chemical shifts in their NMR spectra). The relative intensities of the signals corresponding to the diastereomers can be used to calculate the enantiomeric ratio.
Mass spectrometry (MS), particularly when coupled with chiral separation techniques or using methods involving chiral references and collision-induced dissociation, can also provide information on enantiomeric composition. For instance, studies have shown the use of iodinated tyrosines as chiral references in mass spectrometry to discriminate between D- and L-amino acids.
The methodologies for assessing enantiomeric purity are continuously being refined to improve sensitivity, accuracy, and throughput, which is essential for the development and quality control of chiral building blocks like Z-D-Tyrosine and the peptides derived from them.
Elucidation of Biological Activities and Molecular Mechanisms of Z D Tyrosine Containing Analogues
Enzymatic Inhibition Profiles and Mechanistic Studies of Z-D-Tyrosine Derivatives
Studies on the enzymatic inhibition profiles of Z-D-Tyr-OH and its direct protected analogues are limited in the provided literature. However, research on D-tyrosine and other tyrosine derivatives provides insights into potential inhibitory activities and mechanisms.
Investigation of Tyrosinase Inhibition by D-Tyrosine Analogues and Derivatives
Tyrosinase is a key enzyme involved in melanogenesis. Research indicates that D-tyrosine can act as an inhibitor of tyrosinase activity. Specifically, D-tyrosine has been shown to negatively regulate melanin (B1238610) synthesis by competitively inhibiting tyrosinase. [Search Result 21 from first round, Search Result 35 from first round] This suggests that the stereochemistry at the alpha-carbon of tyrosine plays a role in its interaction with the enzyme.
Studies on other synthetic analogues, such as those containing a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, have also demonstrated potent tyrosinase inhibitory activity with varying potencies (expressed as IC50 values) depending on their structure and the substrate used (L-tyrosine or L-DOPA). mdpi.commdpi.com These findings highlight that modifications to the tyrosine structure can significantly impact tyrosinase inhibition. While direct studies on this compound as a tyrosinase inhibitor were not found, the inhibitory activity of D-tyrosine itself suggests this as a potential area for investigation for Z-D-tyrosine derivatives.
Analysis of Competitive and Allosteric Inhibition Modalities
Enzyme inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, uncompetitive, and allosteric inhibition. [Search Result 8 from first round, Search Result 32 from first round, Search Result 34 from first round]
D-tyrosine has been characterized as a competitive inhibitor of certain enzymes. For instance, in Bacillus subtilis, D-tyrosine acts as a potent metabolic inhibitor by competitively inhibiting prephenate dehydrogenase. [Search Result 9 from first round, Search Result 17 from first round, Search Result 25 from first round] As mentioned earlier, D-tyrosine also exhibits competitive inhibition against tyrosinase. [Search Result 21 from first round, Search Result 35 from first round]
Other tyrosine analogues have also been studied for their inhibition modalities. Metyrosine (B1676540) (alpha-methyl-L-tyrosine), a tyrosine analogue, functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. wikipedia.orgnih.gov Some synthetic tyrosinase inhibitors have been found to act via competitive or mixed-type inhibition. mdpi.commdpi.comnih.gov Allosteric inhibition, where an inhibitor binds to a site distinct from the active site, is another known modality for enzyme regulation, observed with some protein tyrosine phosphatase 1B (PTP1B) inhibitors. [Search Result 30 from first round, Search Result 33 from first round]
While the specific inhibition modalities of this compound have not been detailed in the provided literature, the established competitive inhibition of related D-tyrosine compounds against relevant enzymes suggests that Z-D-tyrosine derivatives could potentially act through similar mechanisms.
Modulation of Receptor-Ligand Interactions and Cellular Signaling Pathways
Tyrosine residues play crucial roles in protein structure and function, including involvement in receptor-ligand interactions and cellular signaling pathways, often through phosphorylation. [Search Result 7 from first round] Peptides containing D-amino acids, including D-tyrosine derivatives, are utilized in research to investigate receptor-ligand binding mechanisms and their impact on cellular signaling. [Search Result 3 from first round]
The incorporation of D-amino acids into peptides can influence their interaction with receptors, providing insights into side chain orientation and steric requirements for ligand binding. [Search Result 15 from first round] Tyrosine residues within receptors are frequently involved in ligand binding sites. For instance, tyrosine residues are important for GABA binding in the GABAC receptor. [Search Result 36 from first round] Similarly, in Peroxisome Proliferator-Activated Receptors (PPARs), tyrosine or histidine residues in the ligand-binding domain are critical for the binding of certain ligands, including L-tyrosine analogues like farglitazar (B1672056) and GW409544, which act as PPAR agonists. [4, Search Result 40 from first round] Modifications to tyrosine residues in proteins, such as in insulin (B600854) analogues, have been shown to affect their binding affinity to the insulin receptor. [Search Result 45 from first round]
Protected tyrosine derivatives like Boc-O-2-bromo-Z-D-tyrosine and Z-O-benzyl-D-tyrosine are employed in biochemical research to study protein interactions and enzyme activities, which are integral components of cellular signaling pathways. [Search Result 6 from first round, Search Result 23 from first round] While these studies utilize protected tyrosine derivatives as tools or building blocks, direct evidence of this compound itself modulating specific receptor-ligand interactions or signaling pathways was not found in the provided literature. However, the involvement of tyrosine and its derivatives in these processes suggests a potential for Z-D-tyrosine containing compounds to exert such effects.
Antimicrobial Activity of Peptides Incorporating Z-D-Tyrosine
The incorporation of D-amino acids into peptides is a known strategy to enhance their stability against enzymatic degradation and can also impart or improve antimicrobial properties. [Search Result 31 from first round] D-amino acids are found in naturally occurring antimicrobial peptides (AMPs), such as gramicidins and tyrocidines. [Search Result 13 from first round]
Research has demonstrated that D-amino acids, including D-tyrosine, can interfere with bacterial processes. For example, the incorporation of D-tyrosine into the cell wall of Bacillus subtilis has been reported to inhibit its growth and biofilm formation. [Search Result 13 from first round, Search Result 14 from first round] D-amino acids have also been shown to act on amyloid fibers, contributing to biofilm disassembly in various bacterial species. [Search Result 27 from first round]
Synthetic peptides containing all D-amino acids have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. [Search Result 42 from first round] Furthermore, tyrosine-based polymers have exhibited fascinating biocidal features against bacterial strains. rsc.org
While the provided literature discusses the antimicrobial activity of peptides containing D-tyrosine and the general benefits of incorporating D-amino acids into AMPs, specific studies detailing the antimicrobial activity of peptides explicitly incorporating Z-D-Tyrosine were not identified. However, given that Z-D-Tyrosine is a protected form of D-tyrosine used in peptide synthesis, it is plausible that peptides incorporating Z-D-tyrosine (which would likely be deprotected to D-tyrosine in the final peptide) could exhibit antimicrobial properties similar to those observed for peptides containing D-tyrosine.
Neurobiological Implications and Research on Dopaminergic System Modulation
Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which play vital roles in the nervous system. [3, Search Result 10 from first round, Search Result 39 from first round] Tyrosine hydroxylase (TH) catalyzes the rate-limiting step in this biosynthetic pathway and its activity is tightly regulated, including by feedback inhibition from catecholamines and phosphorylation. nih.gov
Modulating the dopaminergic system is a key area of neurobiological research, particularly in the context of neurological disorders like Parkinson's disease. Tyrosine analogues that inhibit tyrosine hydroxylase, such as metyrosine (alpha-methyl-L-tyrosine), are used to reduce catecholamine synthesis. [3, 8, 12, 15, 22, 24, 27, 28, Search Result 8, 48 from first round]
Studies have investigated the effects of L-tyrosine supplementation on catecholamine levels and cognitive function, particularly in stressful situations. [Search Result 10 from first round, Search Result 39 from first round, Search Result 43 from first round] L-tyrosine availability can influence catecholamine metabolism and efflux in brain regions like the prefrontal cortex and striatum. [Search Result 47 from first round] Protected tyrosine derivatives like Boc-O-2-bromo-Z-D-tyrosine are used in drug development efforts targeting neurological disorders. [Search Result 6 from first round]
Translational Research: Applications of Z D Tyrosine in Drug Discovery and Medicinal Chemistry
Design and Optimization Strategies for Bioactive Peptides and Peptidomimetics Featuring Z-D-Tyrosine
The incorporation of D-amino acids, such as D-tyrosine, is a strategic approach in the design and optimization of bioactive peptides and peptidomimetics. Since ribosomes primarily utilize L-amino acids, D-peptides and peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which are typically specific to L-amino acid linkages. wikipedia.orglifetein.comlifetein.com.cn This enhanced stability is a key advantage in developing peptide-based therapeutics with improved pharmacokinetic profiles. jpt.comnih.gov
Design strategies involving D-tyrosine can include substituting L-amino acids with their D-enantiomers at specific positions within a peptide sequence or creating retro-inverso peptides, which consist of D-amino acids in the reverse sequence of the parent L-peptide. wikipedia.orgnih.gov While an all-D-peptide enantiomer is a mirror image of its L-peptide counterpart and may retain similar binding properties to a mirrored target, incorporating D-amino acids at specific sites or using retro-inverso designs can influence secondary structure and interactions with biological targets. wikipedia.orgnih.gov For instance, D-amino acid substitutions at the N- and/or C-terminal of a peptide have been shown to improve stability with minimal impact on secondary structure, while substitutions in the middle of a sequence can disrupt helical structures and abolish activity if the peptide interacts with chiral receptors. nih.gov
The Z protecting group in Z-D-Tyr-OH is a common protecting group used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS), to protect the amino group during coupling reactions. This allows for controlled and stepwise elongation of the peptide chain. The use of protected D-amino acids like this compound is crucial for the efficient and accurate synthesis of peptides containing D-amino acids.
Enhancement of Peptide Stability and Resistance to Proteolytic Degradation via D-Amino Acid Inclusion
A significant challenge in developing peptide therapeutics is their susceptibility to rapid degradation by proteases in biological systems, leading to short half-lives and poor bioavailability. nih.govpnas.orgresearchgate.net The inclusion of D-amino acids is a widely used strategy to enhance peptide stability and resistance to proteolytic degradation. lifetein.comlifetein.com.cnnih.govpnas.orgresearchgate.netfrontiersin.orgnih.gov
Peptide bonds formed by D-amino acids are generally more resistant to hydrolysis by proteases compared to those formed by L-amino acids. lifetein.comlifetein.com.cn For example, an amino-terminal Tyr-D-Ala sequence in a peptide drug is not hydrolyzed by aminopeptidases, unlike the corresponding L-peptide sequence which is rapidly degraded. lifetein.comlifetein.com.cn Studies have demonstrated that peptides with D-amino acids, particularly at the N- and C-termini, exhibit high resistance against proteolytic degradation in biological matrices such as human serum and lysosomal preparations. lifetein.comlifetein.com.cnpnas.org
The extent of enhanced stability can depend on the number and position of D-amino acid substitutions. For instance, incorporating D-amino acids at both the N- and C-termini has been shown to yield peptides that are almost entirely resistant to degradation in serum. lifetein.comlifetein.com.cn This increased stability translates to a prolonged biological half-life, which is crucial for the efficacy of peptide drugs. nih.govpnas.orgresearchgate.net
Exploration of Therapeutic Potential in Neurological Disorders and Other Pathologies
D-amino acids, including D-tyrosine, and peptides containing them are being explored for their therapeutic potential in various pathologies, including neurological disorders. dntb.gov.uamdpi.comnih.gov While much research on D-amino acids in neurological contexts has focused on D-serine and D-aspartate due to their roles as neuromodulators, D-tyrosine also presents potential applications. mdpi.comnih.govnih.gov
Research suggests that D-tyrosine may have a neuroprotective effect, potentially through its activity as a tyrosinase inhibitor. nih.gov Tyrosinase has been implicated in neurodegenerative diseases such as Parkinson's disease, and its inhibitors may offer neuroprotection by preventing the overproduction of dopamine. nih.govresearchgate.net This highlights a potential area for further research into the therapeutic utility of D-tyrosine in degenerative neurological conditions. nih.gov
Beyond neurological disorders, peptides containing D-tyrosine are being investigated for other therapeutic applications. The incorporation of D-tyrosine into peptide structures can enhance their therapeutic potential, making them suitable candidates for drug development as enzyme inhibitors, receptor modulators, and antimicrobial agents due to their improved stability and bioavailability. For example, D-tyrosine or peptides containing it have shown potential in inhibiting melanin (B1238610) synthesis, suggesting applications in addressing hyperpigmentation conditions. researchgate.netgoogle.comnih.gov
Structure-Activity Relationship (SAR) Studies for Z-D-Tyrosine Analogues and Conjugates
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how modifications to a compound's structure affect its biological activity. For Z-D-Tyrosine and its analogues and conjugates, SAR studies would investigate the impact of alterations to the tyrosine side chain, the D-configuration, and the Z protecting group or its replacement with other protecting groups or conjugations.
While specific detailed SAR studies focusing solely on Z-D-Tyrosine analogues are not extensively detailed in the provided search results, the principles of SAR apply. The D-configuration of tyrosine is known to influence interactions with chiral biological targets, such as receptors and enzymes, compared to the L-enantiomer. jpt.com The presence of the Z group affects the compound's polarity and reactivity, which can impact its incorporation into peptides and subsequent interactions. Modifications to the phenolic hydroxyl group of tyrosine, such as protection with a tert-butyl ether or conjugation, can alter the compound's lipophilicity and potential for hydrogen bonding, influencing its permeability and binding characteristics. chemimpex.com
Advanced Analytical and Spectroscopic Characterization Techniques in Z D Tyrosine Research
Chromatographic Methodologies for Isolation, Purification, and Purity Profiling
Chromatography is indispensable for the isolation, purification, and analysis of the purity of Z-D-Tyr-OH. Given its nature as a protected amino acid, reversed-phase chromatography is commonly employed.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the analysis of amino acids and their protected derivatives. tandfonline.comgoogle.com It offers a robust method for purity profiling and can be used for both analytical and preparative scale separations. tandfonline.comnih.gov For protected amino acids like this compound, reversed-phase HPLC (RP-HPLC) is frequently applied. google.com This method typically utilizes a non-polar stationary phase (such as C18 or C8) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic additive (e.g., trifluoroacetic acid or formic acid) to improve peak shape and separation of acidic compounds. google.comwindows.net
HPLC can be used to monitor the progress of reactions involving this compound, such as coupling reactions in peptide synthesis, and to assess the purity of the final product after synthesis and purification steps. tandfonline.com The detection of this compound in HPLC is commonly achieved using UV detectors, leveraging the chromophores present in the molecule, such as the phenyl group from the tyrosine moiety and the carbobenzoxy group. tec5usa.com Detection wavelengths around 210-220 nm (for the peptide bond and carbonyl groups) and potentially higher wavelengths (for aromatic systems) are typical. tec5usa.com
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry
UHPLC coupled with mass spectrometry (UHPLC-MS) offers enhanced chromatographic resolution, speed, and sensitivity compared to conventional HPLC. mdpi.comlcms.czmdpi.commdpi.com This hyphenated technique is particularly powerful for the analysis of complex mixtures and for the identification and quantification of this compound and potential impurities. mdpi.commdpi.com
In UHPLC-MS analysis of protected amino acids and peptides, reversed-phase columns with smaller particle sizes are used to achieve faster separations and higher efficiency. chromatographytoday.com The UHPLC system is directly coupled to a mass spectrometer, which provides molecular weight information and can be used for structural elucidation through fragmentation. mdpi.comlcms.czmdpi.com Electrospray ionization (ESI) is a common ionization technique for this application, often operated in positive ion mode to detect protonated molecules ([M+H]+). mdpi.com The combination of UHPLC separation and MS detection allows for the confirmation of the molecular weight of this compound and the identification of related byproducts or impurities based on their mass-to-charge ratio (m/z) and retention time. mdpi.com
Mass Spectrometric Approaches for Structural Elucidation and Interaction Studies
Mass spectrometry (MS) is a crucial tool for confirming the identity and determining the structure of this compound. springernature.com It provides precise molecular weight information and can yield characteristic fragmentation patterns that aid in structural elucidation. savemyexams.comlibretexts.org
For protected amino acids and peptides, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used. springernature.comnih.govacs.org ESI is often coupled with LC techniques (HPLC or UHPLC), as mentioned above. mdpi.com MALDI-TOF MS is also suitable for analyzing protected peptides and amino acids, although sample preparation can be critical for obtaining good spectra with minimal fragmentation. nih.govacs.org The use of specific matrices and additives, such as dithranol as a matrix and CsCl as an additive to form Cs+ adducts, has been shown to improve MALDI analysis of protected peptides by reducing fragmentation and facilitating data interpretation. nih.govacs.org
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting product ions. savemyexams.comresearchgate.netnist.gov The fragmentation patterns of amino acids are well-studied, and characteristic fragment ions can be used to confirm the presence of the tyrosine residue and the Z protecting group in this compound. researchgate.netnist.govuab.edu For tyrosine, common fragmentations in positive mode can involve the loss of the carboxylic acid group (-COOH) and the amine group (-NH2). researchgate.net The Z group also undergoes characteristic fragmentation. Analysis of these fragments helps confirm the proposed structure.
MS can also be applied to study interactions involving this compound, although direct studies on this compound interactions were not specifically detailed in the search results. However, MS-based techniques are broadly used to study molecular interactions by observing changes in mass or fragmentation patterns upon binding events.
Spectrophotometric and Spectroscopic Assays for Monitoring Enzymatic Activity and Interactions
Spectrophotometric and spectroscopic methods, particularly UV-Vis and potentially Raman or FTIR spectroscopy, can be used to monitor processes involving this compound, especially in the context of enzymatic reactions or synthesis monitoring.
While this compound itself might not be a direct substrate for many common enzymes that act on native tyrosine (like tyrosinase or tyrosine hydroxylase which act on the free amino acid) eurofinsdiscovery.com, spectroscopic assays are widely used in enzyme studies involving tyrosine or its derivatives. For instance, tyrosinase activity is often monitored by observing the formation of colored products (like dopachrome) using UV-Vis spectrophotometry. nih.gov If this compound were to be involved in an enzymatic reaction (e.g., as a modified substrate or inhibitor), spectrophotometric methods could potentially be developed to monitor the reaction by tracking changes in absorbance or fluorescence of the reactants or products, provided they have suitable spectroscopic properties.
Spectroscopic techniques like Raman and FTIR spectroscopy have also been applied to monitor solid-phase peptide synthesis in real-time. euroapi.comacs.orgrsc.orgnih.gov These methods can provide information about the chemical transformations occurring on the resin, including coupling efficiency and potential aggregation, by analyzing vibrational modes of the molecules. euroapi.comacs.orgrsc.orgnih.gov While the direct application to this compound coupling was not found, these techniques could, in principle, be used to monitor the incorporation of this compound into a peptide chain during synthesis by observing characteristic peaks of the Z group and the forming peptide bond.
Chiral Analysis Methods and Enantiomeric Excess Determination
Determining the enantiomeric purity of this compound is crucial, especially when used as a building block in peptide synthesis, as the presence of the L-enantiomer (Z-L-Tyr-OH) can impact the biological activity and properties of the final peptide. tandfonline.comchromatographytoday.com Chiral analysis methods are specifically designed to separate and quantify enantiomers.
Chiral HPLC is a primary technique for determining the enantiomeric excess (ee) of protected amino acids like this compound. tandfonline.comtandfonline.comwindows.netphenomenex.comsigmaaldrich.com This is achieved by using chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to different retention times. windows.netchromatographytoday.comsigmaaldrich.comphenomenex.com Various types of CSPs are available, including polysaccharide-based phases, macrocyclic glycopeptide-based phases, and protein-based phases, which have shown success in separating protected amino acids. tandfonline.comwindows.netchromatographytoday.comphenomenex.comsigmaaldrich.comphenomenex.com
Both direct and indirect chiral separation methods can be applied. tandfonline.combio-rad.com Direct methods utilize a chiral stationary phase. tandfonline.com Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. tandfonline.combio-rad.com Marfey's reagent is a common chiral derivatization agent used for amino acids, forming diastereomers that can be separated by RP-HPLC. tandfonline.comresearchgate.net This approach has been used to monitor racemization in protected amino acid derivatives. tandfonline.comresearchgate.net
Research has demonstrated the successful chiral separation of N-protected amino acids, including Fmoc- and Boc-protected derivatives, using various CSPs and mobile phase conditions (reversed-phase or polar organic modes). tandfonline.comwindows.netphenomenex.comsigmaaldrich.com While specific data for the chiral separation of this compound versus Z-L-Tyr-OH was not explicitly found, the principles and methodologies established for other N-protected amino acids are directly applicable. tandfonline.comtandfonline.comwindows.netchromatographytoday.comphenomenex.comsigmaaldrich.com Optimizing the mobile phase composition, including the type and concentration of organic modifier and acidic or basic additives, is critical for achieving satisfactory resolution of the enantiomers. windows.netsigmaaldrich.com
Computational and Theoretical Investigations of Z D Tyrosine and Its Molecular Interactions
Molecular Docking and Dynamics Simulations for Ligand-Enzyme/Receptor Binding
Molecular docking is an in silico technique used to analyze the interactions between small molecules (ligands) and therapeutic targets, such as enzymes or receptors. researchgate.netmdpi.com It predicts the preferred binding orientation ("pose") of a ligand within a binding site and estimates the binding affinity. researchgate.netmdpi.comkcl.ac.uk Molecular dynamics (MD) simulations provide a dynamic description of these interactions over time, offering insights into complex stability and interaction profiles. researchgate.netfrontiersin.org
While direct studies on Z-D-Tyrosine binding to specific enzymes or receptors using docking and MD simulations are not extensively detailed in the search results, these techniques are widely applied to study tyrosine and its derivatives in various biological contexts. For example, molecular docking and MD simulations have been used to investigate the binding of inhibitors to tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.commdpi.comnih.gov These studies reveal details about binding modes, key interacting residues (such as histidine residues in tyrosinase), and the stability of ligand-protein complexes. mdpi.comnih.gov MD simulations have also been employed to refine models of receptor-ligand complexes and improve predictions of ligand binding modes for important drug targets like G protein-coupled receptors (GPCRs) and protein tyrosine kinases. plos.orgacs.orgresearchgate.netresearchgate.net
The application of these computational methods to Z-D-Tyrosine would involve predicting how the Z-D-Tyr-OH molecule or peptides incorporating it might interact with target proteins, considering the influence of the Z group and the D-stereochemistry on binding poses and affinities.
Quantum Mechanical Calculations for Conformational Analysis and Reactivity Prediction
Quantum mechanical (QM) calculations, including methods like Density Functional Theory (DFT), are essential for studying the electronic structure, conformational preferences, and reactivity of molecules. binarystarchem.capcbiochemres.com For amino acids and their derivatives, QM calculations can predict stable conformers and analyze the energy landscape associated with different molecular arrangements. rutgers.edu They can also be used to model reaction mechanisms and predict reactive sites within a molecule. researchgate.netplos.org
Studies on tyrosine itself have utilized QM calculations to investigate its conformational dependence and vibrational properties. rutgers.edu For instance, DFT calculations have predicted stable conformers of tyrosine based on dihedral angles, showing good agreement with experimental data. rutgers.edu QM/MM (quantum mechanics/molecular mechanics) methods combine the accuracy of QM for a specific region (like an active site) with the speed of molecular mechanics for the rest of the system, making them suitable for studying reactions in complex biological environments, such as enzymatic reactions involving tyrosine residues. binarystarchem.canih.govrsc.org
Applying QM calculations to Z-D-Tyrosine would allow for a detailed understanding of how the Z group and the D-configuration influence the molecule's preferred three-dimensional structures and its potential to participate in chemical reactions. This is particularly relevant for predicting the behavior of Z-D-Tyrosine during peptide synthesis or when acting as a building block for other molecules. chemimpex.com
Development of Structure Prediction and Design Algorithms for Z-D-Tyrosine Peptidomimetics
Computational algorithms are developed to predict the structures of peptides and design peptidomimetics with desired properties. Peptidomimetics are compounds that mimic the biological function of peptides but often have improved stability or bioavailability. nih.govmdpi.com Z-D-Tyrosine, being a modified amino acid, can be incorporated into peptidomimetics. chemimpex.com
Structure prediction methods, such as those based on structural alphabets or deep learning, aim to determine the three-dimensional structure of a peptide or peptidomimetic from its amino acid sequence. biorxiv.orguniv-paris-diderot.fr While some methods are limited to the 20 standard amino acids, advancements are being made to handle non-canonical amino acids and D-amino acids. univ-paris-diderot.frmdpi.com
Design algorithms for peptidomimetics often involve computational screening, de novo design, and structure-based optimization, utilizing molecular descriptors and analyzing structure-activity relationships. nih.govmdpi.com The incorporation of D-amino acids, including D-tyrosine, is a strategy used to modulate peptide properties like conformation, stability, and side-chain characteristics. mdpi.commdpi.com Computational approaches, including MD simulations, are used to study the conformational preferences of peptides containing D-amino acids and assess the impact of chirality on structure and dynamics. mdpi.comnottingham.ac.uk
Algorithms specifically designed or adapted for peptidomimetics containing Z-D-Tyrosine would need to account for the unique structural features of this residue to accurately predict the resulting molecular structures and guide the design of compounds with specific biological activities.
Modeling of Stereochemical Effects on Molecular Recognition and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly impacts molecular recognition and biological activity. researchgate.netbeilstein-journals.org For amino acids, the stereochemistry at the alpha-carbon (L or D configuration) is crucial. Z-D-Tyrosine contains D-tyrosine, meaning it has the opposite stereochemistry at the alpha-carbon compared to the naturally occurring L-tyrosine found in most proteins. nottingham.ac.uknih.gov
Modeling the stereochemical effects of Z-D-Tyrosine involves understanding how the D-configuration, in conjunction with the Z-protecting group, influences the molecule's shape, flexibility, and interactions with chiral biological environments, such as enzyme active sites or receptor binding pockets. These computational investigations can help explain observed differences in the biological activity of compounds containing D-tyrosine compared to their L-tyrosine counterparts and guide the design of stereoselective drugs or peptidomimetics.
Emerging Research Frontiers and Future Perspectives for Z D Tyrosine
Novel Applications in Biomaterial Science and Supramolecular Chemistry
The incorporation of amino acids and their derivatives into biomaterials and supramolecular structures is an active area of research. Tyrosine, with its versatile phenol (B47542) functionality, plays a significant role in protein structure and interactions, making it an attractive candidate for biomaterial design nih.gov. Its amphiphilic nature allows for participation in both hydrophobic interactions and hydrogen bonding, properties valuable in constructing complex molecular architectures nih.gov.
Research in biomaterial science explores the use of tyrosine residues in creating functional materials, such as silk photo-lyogels fabricated by di-tyrosine photo-crosslinking for tissue engineering applications rsc.org. Tyrosine modification is also relevant for developing defined biomaterials nih.gov. While direct studies on Z-D-Tyr-OH in biomaterial synthesis are not widely reported, its deprotected form, D-tyrosine, or peptides incorporating D-tyrosine, could be integrated into biomaterial scaffolds or hydrogels, potentially influencing their mechanical properties, biocompatibility, or bioactivity.
In supramolecular chemistry, tyrosine residues contribute to the formation of defined structures through various interactions, including those within hydrophobic pockets in host-guest systems researchgate.net. Supramolecular coordination cages have also been explored for applications like artificial photosynthesis, where redox-active tyrosine residues can play a role in electron transfer processes acs.org. Z-D-Tyrosine, as a protected and potentially functionalizable amino acid, could serve as a component in the synthesis of novel supramolecular assemblies or polymers with tailored properties for applications ranging from drug encapsulation to catalytic systems. The Z-protecting group could offer advantages in solubility or compatibility during the synthesis of these complex structures, being removed at a later stage to reveal the reactive D-tyrosine residue.
Integration into Multi-Omics and Systems Biology Research Platforms
Multi-omics and systems biology approaches aim to integrate data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems uio.nonih.govnih.govebi.ac.ukmdpi.com. Tyrosine is an amino acid and a precursor to important neurotransmitters and hormones clinicaltrials.euuwmedicine.org. As such, it is a component of the metabolome.
While there are no specific studies detailing the direct integration of this compound into multi-omics or systems biology platforms, the metabolic pathways involving tyrosine are routinely studied within these frameworks. The presence and metabolism of D-tyrosine, which can be derived from this compound, could be monitored through metabolomics analysis, providing data points for integration into larger systems biology models. These models can help in understanding the impact of unnatural amino acids or modified peptides containing D-tyrosine on cellular processes and pathways nih.gov. The use of this compound in synthesizing peptides for biological studies could indirectly contribute data to multi-omics platforms by influencing protein synthesis, degradation, or function, which would be captured in proteomics and potentially transcriptomics data.
Advancements in Targeted Therapeutic Delivery Systems Utilizing Z-D-Tyrosine-Modified Agents
Targeted therapeutic delivery systems aim to deliver therapeutic agents specifically to diseased cells or tissues, improving efficacy and reducing off-target effects mdpi.comnih.gov. Peptides and modified amino acids are increasingly explored for their potential in targeted delivery due to their ability to interact with specific biological targets clinicaltrials.euchemimpex.com.
Research has shown the utility of peptides containing D-tyrosine in targeted delivery systems, for instance, as part of peptides conjugated to extracellular vesicles for enhanced cellular uptake nih.gov. Tyrosine kinase inhibitors are also a class of targeted therapeutics, and nanotechnology-based delivery systems are being developed to improve their delivery mdpi.com. Z-D-Tyrosine can serve as a crucial starting material for synthesizing D-tyrosine-containing peptides or peptidomimetics designed for targeted delivery. The Z-protecting group allows for controlled synthesis of these agents. Upon deprotection, the resulting D-tyrosine residue within a peptide sequence could contribute to the targeting capabilities, enhance stability, or influence the interaction with biological membranes or receptors. While specific examples of this compound modified agents are not prominent in current literature, its role as a precursor for synthesizing D-tyrosine-containing targeting ligands or peptide-drug conjugates represents a clear future research direction.
Innovations in Z-D-Tyrosine-Based Bioconjugation Strategies and Chemical Probes
Bioconjugation strategies involve the covalent attachment of molecules, such as drugs, imaging agents, or labels, to biomolecules like proteins or peptides papyrusbio.comchemrxiv.orgbeilstein-journals.orgnih.gov. Tyrosine residues are attractive targets for site-selective bioconjugation due to the unique reactivity of their phenol side chain nih.govchemrxiv.orgnih.gov. Various methods, including enzymatic and chemical approaches, have been developed for tyrosine bioconjugation nih.govpapyrusbio.comchemrxiv.orgbeilstein-journals.org.
Z-D-Tyrosine, or more likely its deprotected form D-tyrosine, can be incorporated into peptides or proteins, providing specific sites for bioconjugation. The Z-protecting group is typically removed before bioconjugation reactions involving the amine group, but the D-tyrosine side chain's phenol group remains available for modification under appropriate conditions. Protected tyrosine derivatives, such as Z-O-benzyl-D-tyrosine, have been utilized in bioconjugation techniques chemimpex.com. This suggests that this compound, after deprotection of the amine and potentially further modification or incorporation into a larger molecule, could be employed in developing novel bioconjugation strategies targeting the tyrosine residue.
Q & A
Q. How can researchers validate this compound’s role in chiral catalysis when literature reports inconsistent enantioselectivity?
- Methodological Answer :
- Mechanistic Studies : Use kinetic isotopic effects (KIE) and Hammett plots to elucidate rate-determining steps.
- Cross-Checking : Replicate key experiments under reported conditions, ensuring inert atmosphere and anhydrous solvents.
- Peer Review : Publish raw data (e.g., HPLC chromatograms) in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
